A Technical Guide to PROTAC BCR-ABL Degrader-1
A Technical Guide to PROTAC BCR-ABL Degrader-1
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted destruction of disease-causing proteins. This guide provides a detailed overview of PROTAC BCR-ABL Degrader-1, a specific chimeric molecule designed to eliminate the oncogenic BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).
Introduction to BCR-ABL and PROTAC Technology
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase, BCR-ABL, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3][4][5][6] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells remain.[7][8][9]
PROTAC technology offers a novel strategy to overcome these limitations. PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native proteasome machinery.[7][11] Unlike inhibitors that require sustained occupancy to be effective, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[10]
Profile of PROTAC BCR-ABL Degrader-1
PROTAC BCR-ABL Degrader-1, also referred to as "compound PROTAC 1," is a specific chemical entity designed to induce the degradation of the Bcr-Abl protein.[12][13][14] It employs a 2-oxoethyl linker and functions by mediating the degradation of Bcr-Abl through the ubiquitin-proteasome pathway.[12][13][14] This degrader has demonstrated antiproliferative activity in K562 cells, a human CML cell line that expresses the BCR-ABL protein.[12][13]
The design of effective BCR-ABL PROTACs is modular, often involving the conjugation of known TKIs (such as dasatinib, bosutinib, or asciminib) to an E3 ligase ligand (for Cereblon or Von Hippel-Lindau [VHL]).[7][8][10][15] The specific warhead and E3 ligase recruited significantly influence the degradation profile.[7][10]
Mechanism of Action
The fundamental action of a BCR-ABL PROTAC is to physically link the BCR-ABL kinase to an E3 ubiquitin ligase, thereby hijacking the cell's protein disposal system.
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Binding: The PROTAC molecule simultaneously binds to the BCR-ABL protein via its "warhead" and to an E3 ligase (e.g., VHL or Cereblon) via its recruitment ligand.
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Ternary Complex Formation: This dual binding forms a stable ternary complex (BCR-ABL : PROTAC : E3 Ligase).
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Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the BCR-ABL protein.
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Proteasomal Degradation: The poly-ubiquitinated BCR-ABL is now recognized and degraded by the 26S proteasome.
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Recycling: The PROTAC molecule is released after degradation and can participate in further catalytic cycles.
Caption: PROTAC-mediated degradation of the BCR-ABL oncoprotein.
Quantitative Data
The efficacy of BCR-ABL PROTACs is measured by their ability to induce degradation (DC50, Dmax) and inhibit cell proliferation (IC50). Data for various advanced BCR-ABL degraders are summarized below.
| Compound Name/Series | Warhead | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SIAIS178 | Dasatinib | VHL | K562 | 8.5 | >90% | 24 | [10] |
| Degrader 7o | GZD824 | Cereblon (Pomalidomide) | Ba/F3-T315I | ~100 (for 70% DR) | >94% | 26.8 | [9] |
| GMB-475 | GNF-5 (Allosteric) | VHL | K562 | ~250-500 | >80% | ~500 | [16][17] |
| DAS-6-2-2-6-CRBN | Dasatinib | Cereblon | K562 | ~25 | >75% | 4.4 | [7][15] |
| SNIPER(ABL)-39 | Dasatinib | cIAP1 | K562 | <100 | >90% | ~10 | [10] |
Note: DC50 is the concentration for 50% degradation; Dmax is the maximal degradation observed; IC50 is the concentration for 50% inhibition of cell growth. Values are approximate based on published data.
BCR-ABL Signaling Pathways
BCR-ABL's constitutive kinase activity leads to the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and activating multiple oncogenic signaling cascades that promote cell proliferation and inhibit apoptosis.[3][5][6]
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RAS/RAF/MEK/ERK Pathway: Activated via GRB2/SOS, this pathway is crucial for cell proliferation.[2][4]
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PI3K/AKT/mTOR Pathway: Activated through GAB2 or CRKL, this pathway promotes cell survival and proliferation by inhibiting apoptosis and regulating protein synthesis.[2][3][4]
-
STAT5 Pathway: Direct phosphorylation of STAT5 by BCR-ABL promotes the transcription of anti-apoptotic genes, contributing to cell survival.[4]
By degrading the entire BCR-ABL protein, a PROTAC eliminates not only the kinase activity but also the scaffolding function that sustains these pathways, potentially leading to a more profound and durable response than kinase inhibition alone.[7][18]
Caption: Simplified BCR-ABL downstream signaling network in CML.
Experimental Protocols
The evaluation of a PROTAC degrader involves a series of standardized in vitro assays to determine its efficacy and mechanism of action.
This protocol determines the concentration of the degrader that inhibits cell growth by 50%.
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Cell Seeding: Seed K562 or other BCR-ABL positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 72 hours.
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Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.[19][20]
This protocol directly measures the amount of BCR-ABL protein remaining after treatment.
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Cell Seeding and Treatment: Seed cells (e.g., K562) in 6-well plates. After 24 hours, treat with a serial dilution of the PROTAC for a fixed time period (e.g., 8, 16, or 24 hours).[7][16]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for ABL or BCR (e.g., c-Abl antibody) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands to quantify the protein levels relative to the loading control and normalized to the vehicle control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax.[19]
Caption: Workflow for determining PROTAC-mediated protein degradation.
This assay confirms the PROTAC-dependent interaction between BCR-ABL and the E3 ligase.
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Cell Treatment: Treat cells expressing BCR-ABL with the PROTAC degrader, a negative control, and vehicle for a short period (e.g., 1-2 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target (anti-ABL) that is conjugated to magnetic or agarose (B213101) beads.
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Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
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Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components: BCR-ABL, the E3 ligase, and its associated proteins. An increased amount of BCR-ABL in the E3 ligase pulldown (or vice versa) in the presence of the PROTAC confirms ternary complex formation.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC BCR-ABL Degrader-1 - Immunomart [immunomart.com]
- 14. PROTAC BCR-ABL Degrader-1 | CymitQuimica [cymitquimica.com]
- 15. scispace.com [scispace.com]
- 16. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
